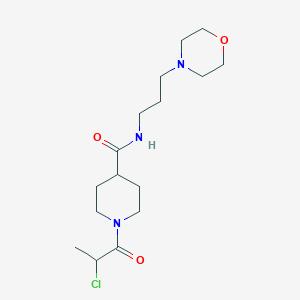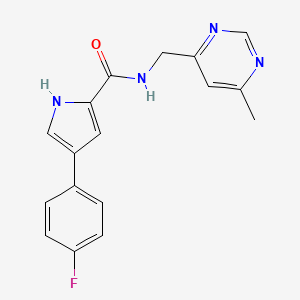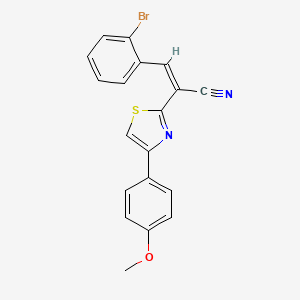![molecular formula C19H24N2O4S B2851695 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2097866-06-1](/img/structure/B2851695.png)
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide, also known as THP-ET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP-ET is a member of the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of therapeutic effects.
Scientific Research Applications
Anti-Inflammatory Applications
Thiophene derivatives have been reported to possess significant anti-inflammatory properties. The presence of the thiophene moiety in the compound suggests potential application in the development of anti-inflammatory agents. These could be particularly useful in the treatment of chronic inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease .
Antipsychotic and Anti-Anxiety Applications
Compounds containing thiophene rings have been used in the synthesis of drugs with antipsychotic and anti-anxiety effects. The structural complexity of “N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide” may allow it to interact with various neurotransmitter systems, potentially leading to new treatments for psychiatric disorders .
Antimicrobial and Antifungal Applications
The methoxyphenyl group is known for its antimicrobial activity. When combined with the thiophene ring, the compound could be explored for its efficacy against a range of microbial and fungal pathogens, offering a new avenue for the development of antimicrobial and antifungal medications .
Antioxidant Properties
Thiophene derivatives have shown antioxidant capabilities, which are crucial in protecting cells from oxidative stress. This compound could be investigated for its potential to mitigate oxidative damage in various diseases, including neurodegenerative disorders and cancer .
Estrogen Receptor Modulating Activity
Some thiophene-containing compounds have been found to modulate estrogen receptors. This suggests that “N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide” could be a candidate for the development of selective estrogen receptor modulators, which are used in the treatment of breast cancer and osteoporosis .
Anti-Cancer Applications
The structural features of thiophene derivatives have been associated with anti-cancer activity. This compound could be part of research into novel chemotherapeutic agents, particularly those targeting specific cancer cell lines or mechanisms .
Kinase Inhibition
Kinases play a vital role in cell signaling and are targets for drug development in various diseases, including cancer. The unique structure of this compound may allow it to act as a kinase inhibitor, which could be beneficial in designing targeted therapies .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives have applications in material science due to their conductive properties. This compound could be explored for use in organic semiconductors, photovoltaic cells, and other electronic devices .
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-25-17-5-3-2-4-15(17)12-21-19(24)18(23)20-9-6-14(7-10-22)16-8-11-26-13-16/h2-5,8,11,13-14,22H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRIKJMVUYSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2851613.png)


acetate](/img/structure/B2851621.png)
![2-ethoxy-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2851624.png)



![ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2851629.png)


![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851633.png)
